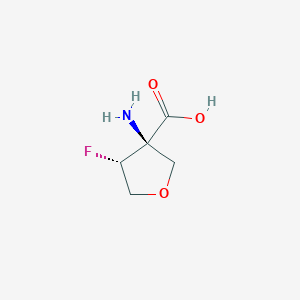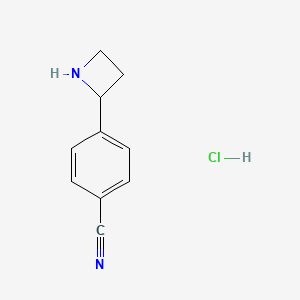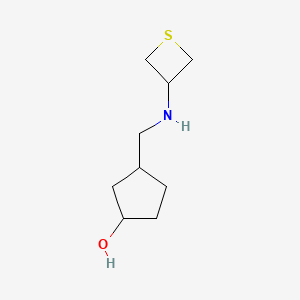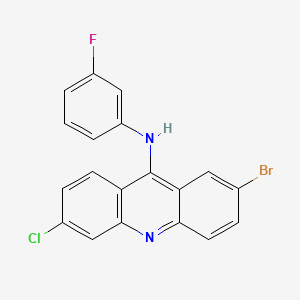
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-chloro-4-fluoro-phenylboronic acid: Similar in structure but lacks the acridine moiety.
3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains similar halogen substitutions but differs in the functional groups attached to the aromatic ring.
Uniqueness
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is unique due to its acridine core, which imparts specific biological activities not found in simpler aromatic compounds. The presence of multiple halogen atoms also enhances its reactivity and potential as a pharmacophore.
Eigenschaften
CAS-Nummer |
62383-33-9 |
|---|---|
Molekularformel |
C19H11BrClFN2 |
Molekulargewicht |
401.7 g/mol |
IUPAC-Name |
2-bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H11BrClFN2/c20-11-4-7-17-16(8-11)19(23-14-3-1-2-13(22)10-14)15-6-5-12(21)9-18(15)24-17/h1-10H,(H,23,24) |
InChI-Schlüssel |
CBNIMSMXXLUCRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


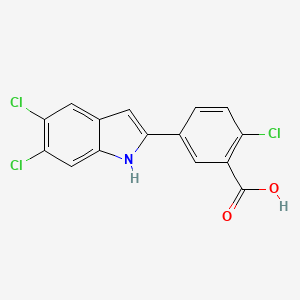
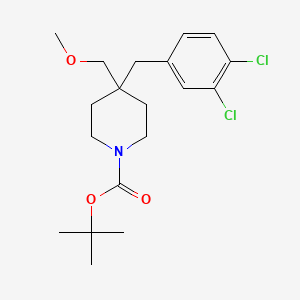
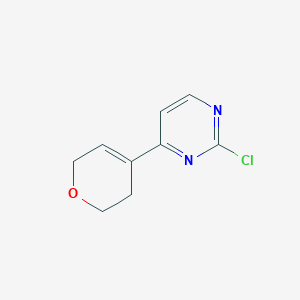
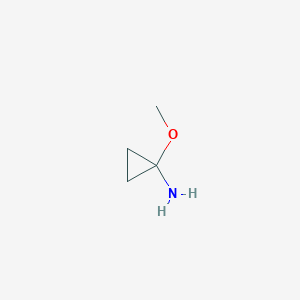
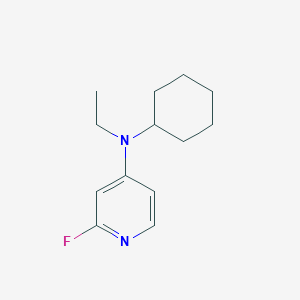

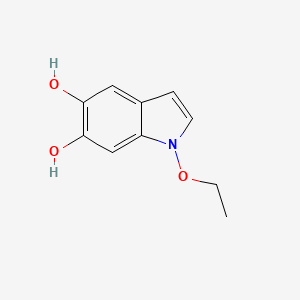
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
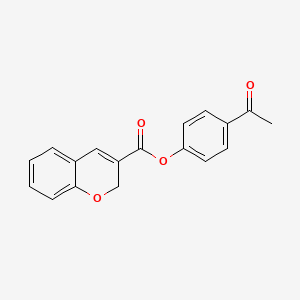
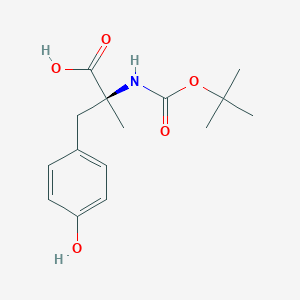
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
